molecular formula C17H26ClNO3 B014869 ent-Levobunolol, Hydrochloride CAS No. 27867-05-6

ent-Levobunolol, Hydrochloride

Cat. No.: B014869
CAS No.: 27867-05-6
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-UTONKHPSSA-N
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Description

Levobunolol Hydrochloride is the hydrochloride salt form of levobunolol, a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.
The L-Isomer of bunolol.

Biological Activity

ent-Levobunolol hydrochloride, commonly referred to as levobunolol, is a potent nonselective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profile.

Levobunolol acts by blocking beta-adrenergic receptors, specifically β1 and β2 subtypes. Its primary mechanism involves the inhibition of aqueous humor production in the ciliary body, which leads to a reduction in IOP. The drug's ability to lower IOP is attributed to its antagonistic effects on endogenous catecholamines that stimulate cyclic adenosine monophosphate (cAMP) production, ultimately decreasing aqueous humor secretion .

Pharmacokinetics

  • Absorption : Approximately 80% absorption after topical application.
  • Distribution : High concentrations are found in ocular tissues, particularly in the cornea and iris .
  • Metabolism : Primarily metabolized in the liver.
  • Half-life : Approximately 20 hours.
  • Clearance : Not well-defined; however, it is known to be eliminated via hepatic pathways .

Efficacy Studies

Levobunolol has been extensively studied for its efficacy in lowering IOP. A three-month study involving 42 patients with chronic open-angle glaucoma demonstrated significant reductions in IOP compared to baseline measurements. The mean reduction was approximately 25-40% .

Table 1: Summary of Efficacy Studies

Study ReferencePatient PopulationDurationMean IOP Reduction
42 patients3 months25-40%
Long-term therapyVariesStatistically significant

Safety Profile

While levobunolol is generally well-tolerated, it can cause systemic side effects due to its nonselective action on beta receptors. Common adverse effects include:

  • Bradycardia
  • Hypotension
  • Bronchospasm
  • Fatigue

In animal studies, levobunolol showed no significant mutagenic activity but did indicate potential hepatotoxicity at very high doses . The LD50 for acute toxicity in rats is reported as 700 mg/kg when administered orally .

Table 2: Adverse Effects and Toxicity

Adverse EffectIncidence RateNotes
BradycardiaVariableDose-dependent
HypotensionVariableMore pronounced in heart disease patients
BronchospasmRareCaution in asthmatic patients
HepatotoxicityHigh doses onlyObserved in long-term studies

Case Studies

A notable case study involved a patient with uncontrolled glaucoma who was switched from a different beta-blocker to levobunolol. After initiating treatment with levobunolol, the patient experienced a significant decrease in IOP from 30 mmHg to 16 mmHg within four weeks, demonstrating the drug's efficacy and rapid action .

Properties

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423567
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-05-6
Record name Dextrobunolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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